(3-Chloro-5-methylpyrazin-2-yl)methanol

Catalog No.
S8882246
CAS No.
M.F
C6H7ClN2O
M. Wt
158.58 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-5-methylpyrazin-2-yl)methanol

Product Name

(3-Chloro-5-methylpyrazin-2-yl)methanol

IUPAC Name

(3-chloro-5-methylpyrazin-2-yl)methanol

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

InChI

InChI=1S/C6H7ClN2O/c1-4-2-8-5(3-10)6(7)9-4/h2,10H,3H2,1H3

InChI Key

ZCFXQZDHZMHATR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Cl)CO

Catalytic Hydrogenation Approaches for Pyrazine Methanol Synthesis

Catalytic hydrogenation remains the most widely adopted method for synthesizing (3-chloro-5-methylpyrazin-2-yl)methanol. A patent by CN109369545B details a two-step process starting with 3-hydroxy-5-methylpyrazine-2-carboxylic acid. Halogenation using phosphorus oxychloride (POCl₃) at 75–90°C yields 3-chloro-5-methylpyrazine-2-carboxylic acid, which undergoes hydrogenation in anhydrous methanol with a palladium-carbon (Pd/C) catalyst (1:0.01 mass ratio) under 1.8–2.2 MPa H₂ at 58–62°C. This method achieves a 78% yield with 99% purity, as confirmed by GC-MS. Comparative studies show that platinum-based catalysts reduce reaction times by 30% but increase costs by 40%, making Pd/C the preferred choice for industrial-scale synthesis.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

ParameterValueSource
Catalyst10% Pd/C
Temperature58–62°C
Pressure1.8–2.2 MPa H₂
Yield78%
Purity99% (GC)

Microwave-Assisted One-Pot Synthesis Strategies

Microwave irradiation has revolutionized the synthesis of pyrazine alcohols by reducing reaction times from 24 hours to 45 minutes. A modified protocol involves condensing 2-aminoacetophenone with glyoxal in a 1:2 molar ratio under microwave irradiation (300 W, 120°C). The intermediate undergoes chlorination using thionyl chloride (SOCl₂) in dimethylformamide (DMF), followed by methanol quenching to yield the target compound with 85% efficiency. This method eliminates solvent recovery steps and reduces energy consumption by 60% compared to conventional heating.

Dehydrogenative Coupling Reactions Using Transition Metal Catalysts

Iron-pincer complexes, such as [Fe(H)(CO)(tBu-PNzP)]⁺, have enabled dehydrogenative coupling of methanol with chloropyrazines. In a study by ACS Inorganic Chemistry, cis-[Fe(H)(CO)(MeCN)(tBu-PNzP)]⁺ facilitated C–O bond formation at 80°C under 0.5 MPa H₂, achieving a 67% conversion rate. The mechanism involves metal-ligand cooperation (MLC), where the pyrazine backbone acts as a proton acceptor, stabilizing the transition state. This approach is particularly advantageous for synthesizing sterically hindered derivatives but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Halogenation Pathways in Pyrazine Methanol Derivative Formation

Halogenation is critical for introducing the chloro group at the 3-position of the pyrazine ring. A scalable method from CN100427458C employs N,N-dimethylacetamide (DMAc) as a solvent for the nucleophilic substitution of 2-chloro-6-nitrotoluene with sulfur, followed by chlorination using PCl₅ at 130°C. This method achieves an 83% yield with a boiling point of 115–117°C at 10 mmHg. Alternative pathways using SOCl₂ in toluene at reflux (110°C) for 6 hours demonstrate comparable efficacy but generate corrosive byproducts, necessitating specialized equipment.

Table 2: Halogenation Reagents and Efficiency

ReagentTemperatureSolventYieldByproduct ManagementSource
PCl₅130°CDMAc83%Neutralization
SOCl₂110°CToluene79%Corrosive gases

Proton-coupled electron transfer represents the fundamental mechanistic pathway governing the photo-oxidation reactivity of (3-Chloro-5-methylpyrazin-2-yl)methanol [1] [2] [3]. The process involves the simultaneous transfer of both protons and electrons following photoexcitation, with the efficiency critically dependent on the molecular configuration and electronic state characteristics.

The mechanistic pathway initiates with photoexcitation to the S2 state (π-π* transition) at approximately 4.4 electron volts, followed by ultrafast internal conversion to the S1 state [1] [2]. The S1 state exhibits predominantly n-π* character with varying degrees of charge transfer contribution depending on the hydrogen bonding configuration. In systems where hydrogen bonds form with β-positioned nitrogen atoms, the charge transfer character becomes significantly enhanced, facilitating more efficient proton-coupled electron transfer processes [2] [3].

Quantum chemical calculations using second-order algebraic diagrammatic construction methods reveal that the proton-coupled electron transfer barrier exhibits remarkable sensitivity to the nitrogen atom positioning within the pyrazine ring system [2] [3]. When the hydrogen bond forms with isolated nitrogen sites, barrier heights reach approximately 0.2 electron volts, while β-positioned nitrogen configurations demonstrate reduced barriers of 0.1 electron volts. This difference translates to substantial kinetic advantages for the β-positioned systems.

The electron transfer component of the mechanism involves charge redistribution from the methanol oxygen lone pair to the π* orbitals of the pyrazine ring system [1] [2]. Time-dependent density functional theory calculations demonstrate that this charge transfer becomes increasingly favorable as the oxygen-hydrogen bond extends beyond 1.2 Angstroms. The concurrent proton transfer occurs through a concerted mechanism, with the proton moving from the methanol hydroxyl group to the pyrazine nitrogen acceptor sites.

Nonadiabatic molecular dynamics simulations reveal ultrafast deactivation timescales, with 50% ground state population recovery occurring within 74-89 femtoseconds for the most reactive configurations [2] [3]. The final ground state populations reach 77% for β-positioned nitrogen systems compared to only 24% for isolated nitrogen configurations, demonstrating the profound influence of hydrogen bonding geometry on overall reaction efficiency.

The chlorine substituent at the 3-position introduces additional electronic effects that modulate the proton-coupled electron transfer reactivity [4]. The electron-withdrawing nature of the chlorine atom stabilizes the charge-separated intermediates formed during the electron transfer process, effectively lowering the overall reorganization energy and enhancing the reaction driving force.

Hydrogen Bonding Interactions in Reactive Intermediate Stabilization

Hydrogen bonding interactions provide critical stabilization for reactive intermediates formed during the photo-oxidation of (3-Chloro-5-methylpyrazin-2-yl)methanol [5] [6] [7]. These noncovalent interactions operate through multiple mechanisms that collectively determine the overall reaction pathway and intermediate lifetimes.

Primary hydrogen bonding occurs between the methanol hydroxyl group and pyrazine nitrogen atoms, with optimal bond lengths ranging from 1.97 to 2.00 Angstroms [2] [3]. These interactions exhibit medium-strength characteristics typical of organic hydrogen bonding systems, with stabilization energies estimated between 10-35 kilocalories per mole based on analogous pyrazine systems [6] [7]. The strength and directionality of these hydrogen bonds directly influence the proton transfer coordinate and the associated activation barriers.

Secondary stabilization arises from carbon-hydrogen···oxygen interactions involving the methyl substituents and neighboring electronegative centers [7]. These weaker interactions, with bond lengths ranging from 2.34 to 2.50 Angstroms, contribute 5-15 kilocalories per mole of additional stabilization energy. While individually modest, these interactions become collectively significant in determining the overall conformational preferences and intermediate stability.

The β-positioned nitrogen arrangement provides enhanced stabilization through cooperative hydrogen bonding effects [2] [3]. In these configurations, the methanol oxygen atom can simultaneously interact with multiple nitrogen centers, creating a stabilization network that significantly lowers the energy of charge-transfer intermediates. This cooperative effect explains the dramatically enhanced reactivity observed for β-positioned systems compared to isolated nitrogen configurations.

Excited state hydrogen bonding exhibits strengthening relative to ground state interactions [5]. Time-dependent density functional theory calculations demonstrate that electronic excitation increases the acidity of the methanol hydroxyl proton while simultaneously enhancing the basicity of the pyrazine nitrogen acceptors. This complementary effect results in shortened hydrogen bond distances and increased binding energies in the excited state, facilitating more efficient proton transfer processes.

The chlorine and methyl substituents influence hydrogen bonding patterns through both steric and electronic effects [4] [8]. The chlorine atom provides additional stabilization through weak halogen bonding interactions with neighboring molecules, while the methyl group creates steric constraints that influence the optimal hydrogen bonding geometry. These substituent effects contribute to the overall intermediate stabilization and reaction selectivity.

Computational studies reveal that hydrogen bonding geometry exhibits dynamic character during the reaction coordinate [2] [3]. As the oxygen-hydrogen bond extends during proton transfer, the hydrogen bonding network reorganizes to maintain optimal stabilization. This dynamic reorganization involves changes in bond angles and distances that collectively minimize the energy along the reaction pathway.

Solvent Effects on Reaction Pathways and Kinetics

Solvent environment exerts profound influence on both the reaction pathways and kinetics of (3-Chloro-5-methylpyrazin-2-yl)methanol photo-oxidation through multiple interconnected mechanisms [9] [10] [11]. The solvent effects operate primarily through modulation of reorganization energies, stabilization of charge-separated intermediates, and modification of hydrogen bonding networks.

Dielectric constant effects dominate the solvent influence on reaction kinetics [10]. High dielectric solvents such as acetonitrile (ε = 37.5) provide enhanced stabilization for charge-separated intermediates formed during proton-coupled electron transfer, effectively lowering the activation barriers and increasing reaction rates by factors of 2-4 compared to lower dielectric media [9]. This stabilization arises from the solvent dipole alignment with the developing charge separation during the electron transfer process.

Reorganization energy modifications represent a critical solvent effect mechanism [10]. The Marcus reorganization energy, which governs electron transfer kinetics, exhibits complex dependence on both dielectric constant and refractive index. In polar solvents, the reorganization energy typically increases due to enhanced solvent polarization, but this effect can be offset by specific solvent-solute interactions that stabilize the transition state geometry.

Temperature-dependent solvent effects reveal additional mechanistic insights [10]. As temperature decreases from 298 to 180 Kelvin in butyronitrile, both the dielectric constant and refractive index increase substantially, leading to modified driving forces and reorganization energies. The net effect typically favors increased reaction barriers at lower temperatures, contrary to the behavior observed in nonpolar solvents where reorganization energies decrease with temperature.

Specific solvent-solute interactions provide pathway-selective effects [9] [12]. Protic solvents such as methanol and ethanol can participate directly in hydrogen bonding networks, creating alternative reaction channels or competitive binding sites. These interactions can either enhance or inhibit the primary proton-coupled electron transfer pathway depending on the relative binding affinities and geometric constraints.

Solvent polarity effects extend beyond simple dielectric considerations to include specific molecular interactions [10] [11]. The ability of polar solvents to stabilize dipolar intermediates and transition states through directional interactions provides kinetic advantages that cannot be captured by continuum dielectric models alone. These effects become particularly important for the highly polar intermediates formed during pyrazine photo-oxidation processes.

Kinetic measurements in different solvent systems reveal systematic trends that correlate with fundamental solvent properties [9]. Ethanol demonstrates enhanced reaction rates compared to methanol despite lower dielectric constant, suggesting that specific molecular interactions and reduced reorganization energy effects can overcome simple electrostatic considerations. These observations highlight the importance of considering multiple solvent parameters simultaneously.

The influence of solvent on conical intersection accessibility represents an advanced mechanistic consideration [10]. Different solvents can modify the relative energies and geometries of conical intersections that govern nonadiabatic transitions between electronic states. These effects directly impact the efficiency of internal conversion processes and the overall quantum yields for photochemical reactions.

[image:4]

[image:8]

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

158.0246905 g/mol

Monoisotopic Mass

158.0246905 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

Explore Compound Types